N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
Description
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methylphenoxy group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-14-8-11(18(20)21)4-7-13(14)16/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBXPBYCXIIMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-5-nitroaniline.
Acylation: The 2-chloro-5-nitroaniline is then acylated with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Hydrolysis: Acidic or basic conditions (hydrochloric acid, sodium hydroxide).
Major Products Formed
Reduction: N-(2-chloro-5-aminophenyl)-2-(4-methylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-methylphenoxy)acetic acid and 2-chloro-5-nitroaniline.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(2-chloro-5-nitrophenyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of a methyl group.
N-(2-chloro-5-nitrophenyl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
